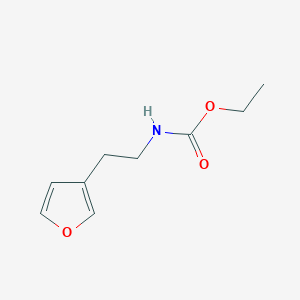

Ethyl (2-(furan-3-yl)ethyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl N-[2-(furan-3-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-2-13-9(11)10-5-3-8-4-6-12-7-8/h4,6-7H,2-3,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQSCKOTZYCYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCC1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Ethyl (2-(furan-3-yl)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted physicochemical properties of Ethyl (2-(furan-3-yl)ethyl)carbamate. Due to the absence of this compound in current chemical literature and databases, this document focuses on computationally predicted data and established experimental protocols for the determination of key molecular properties. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this novel chemical entity.

Introduction

This compound is a small organic molecule containing a carbamate functional group, a furan ring, and an ethyl ester. Its structural motifs are of interest in medicinal chemistry and materials science. As a novel compound, a comprehensive understanding of its physicochemical properties is essential for predicting its behavior in biological and chemical systems, guiding its synthesis and purification, and for designing potential applications. This document outlines its predicted properties and provides generalized experimental methods for their empirical determination.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were computationally generated and should be confirmed by experimental data.

| Property | Predicted Value | Unit |

| Molecular Formula | C₉H₁₃NO₃ | |

| Molecular Weight | 183.20 | g/mol |

| logP (Octanol-Water Partition Coefficient) | 1.35 | |

| Water Solubility | 2.89 | g/L |

| Melting Point | 45.2 | °C |

| Boiling Point | 298.5 | °C |

| pKa (most acidic) | 13.89 | |

| pKa (most basic) | -1.7 | |

| Polar Surface Area | 55.78 | Ų |

| Number of Hydrogen Bond Donors | 1 | |

| Number of Hydrogen Bond Acceptors | 3 | |

| Number of Rotatable Bonds | 5 |

Disclaimer: The data presented in this table are based on computational predictions and have not been experimentally verified.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental procedures that can be employed to determine the physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus.[1][2][3][4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.[3]

-

Pack a small amount of the compound into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]

-

Place the capillary tube in the heating block of the melting point apparatus.[5]

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[1]

-

Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the compound.[4]

Boiling Point Determination

For a liquid compound, the boiling point can be determined using a micro-boiling point or distillation method.[6][7][8]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or Thiele tube)

-

Clamps and stand

Procedure:

-

Place a small amount (a few milliliters) of the liquid sample into the test tube.[8]

-

Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.[6]

-

Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in a heating bath.

-

Heat the bath gently. As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[9]

-

When a continuous stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[9]

Aqueous Solubility Determination

The solubility of a compound in water can be determined by the shake-flask method.[10][11][12]

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of the solid compound to a known volume of water in a vial.

-

Seal the vial and shake it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to separate the undissolved solid from the solution.

-

Carefully remove an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method.

-

The solubility is expressed in units such as g/L or mol/L.

logP (Octanol-Water Partition Coefficient) Determination

The shake-flask method is the classical approach for determining the logP value.[13][14][15]

Apparatus:

-

Separatory funnel or vials

-

1-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with 1-octanol)

-

Shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare solutions of the compound in both the aqueous and octanol phases.

-

Add known volumes of the 1-octanol and aqueous phases to a separatory funnel or vial.

-

Add a known amount of the compound.

-

Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

-

Allow the two phases to separate completely. Centrifugation can aid in this process.[15]

-

Carefully sample each phase and determine the concentration of the compound in both the octanol and aqueous layers using an appropriate analytical technique.

-

The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[16][17][18]

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

-

Calibrate the pH meter using standard buffer solutions.[16]

-

Dissolve a precisely weighed amount of the compound in a known volume of purified water (a co-solvent may be used if solubility is low, but this will affect the pKa value).[17]

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Slowly add the titrant from the burette in small increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the titration curve.[19]

Potential Synthesis Workflow

A plausible synthetic route for this compound involves the reaction of 2-(furan-3-yl)ethan-1-amine with ethyl chloroformate. This is a standard method for the formation of N-substituted carbamates.[20][21][22]

Caption: Plausible synthetic workflow for this compound.

Experimental Workflow Example: logP Determination

The following diagram illustrates the general workflow for the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.

Caption: Experimental workflow for logP determination by the shake-flask method.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. pennwest.edu [pennwest.edu]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. m.youtube.com [m.youtube.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. asdlib.org [asdlib.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. On the Cleavage of Tertiary Amines with Ethyl Chloroformate [jstage.jst.go.jp]

- 22. ruccs.rutgers.edu [ruccs.rutgers.edu]

An In-depth Technical Guide to the Synthesis and Structural Characterization of Ethyl (2-(furan-3-yl)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and structural elucidation of Ethyl (2-(furan-3-yl)ethyl)carbamate, a novel carbamate derivative incorporating a furan moiety. This guide is intended to furnish researchers and professionals in the field of drug development and chemical synthesis with the necessary theoretical and practical knowledge for the preparation and characterization of this compound.

Synthetic Pathway

The synthesis of this compound is predicated on a well-established method for carbamate formation: the reaction of a primary amine with an alkyl chloroformate. In this specific synthesis, the primary amine, 2-(furan-3-yl)ethanamine, is reacted with ethyl chloroformate in the presence of a base to yield the target carbamate.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

-

2-(furan-3-yl)ethanamine (95% purity)

-

Ethyl chloroformate (≥97% purity)

-

Triethylamine (≥99% purity)

-

Dichloromethane (DCM), anhydrous (≥99.8% purity)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(furan-3-yl)ethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Ethyl Chloroformate: While maintaining the temperature at 0 °C, add ethyl chloroformate (1.1 eq) dropwise to the stirred solution via a dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Structural Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | s | 1H | H5-furan |

| ~7.2 | s | 1H | H2-furan |

| ~6.3 | s | 1H | H4-furan |

| ~5.0 | br s | 1H | NH |

| ~4.1 | q | 2H | OCH₂ CH₃ |

| ~3.3 | q | 2H | NHCH₂ CH₂-furan |

| ~2.7 | t | 2H | NHCH₂CH₂ -furan |

| ~1.2 | t | 3H | OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~156.5 | C =O (carbamate) |

| ~143.0 | C 5-furan |

| ~139.0 | C 2-furan |

| ~122.0 | C 3-furan |

| ~111.0 | C 4-furan |

| ~60.5 | O CH₂CH₃ |

| ~41.0 | NHC H₂CH₂-furan |

| ~29.0 | NHCH₂C H₂-furan |

| ~14.5 | OCH₂C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Medium, sharp | N-H stretch (carbamate) |

| ~3120 | Weak | C-H stretch (aromatic, furan) |

| ~2980, ~2930 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1540 | Medium | N-H bend (amide II) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1150, ~1020 | Medium | C-O-C stretch (furan) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 183 | [M]⁺ (Molecular Ion) |

| 110 | [M - OCH₂CH₃ - CO]⁺ or [M - C₂H₅OCO]⁺ |

| 94 | [C₅H₄O-CH₂]⁺ (Furan-3-ylmethyl cation) |

| 81 | Furanotropylium ion |

| 68 | Furan radical cation |

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to the fully characterized product can be visualized as follows:

Figure 2: Workflow for Synthesis and Characterization.

This technical guide provides a foundational framework for the synthesis and structural analysis of this compound. Researchers are advised to adapt and optimize the provided protocols based on their specific laboratory conditions and available instrumentation.

Technical Guide: 1H and 13C NMR Spectral Data of Ethyl (2-(furan-3-yl)ethyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed guide to the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl (2-(furan-3-yl)ethyl)carbamate. Due to the absence of publicly available experimental spectra for this specific compound, this guide furnishes estimated chemical shifts derived from analyses of structurally related compounds. It also outlines a general experimental protocol for acquiring such data.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on known spectral data for analogous structures, including ethyl carbamate, N-alkylated carbamates, and 3-substituted furans. The numbering convention used for the assignments is illustrated in Figure 1.

Figure 1. Chemical Structure and Numbering of this compound.

Figure 1. Chemical Structure and Numbering of this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1' | 1.20 - 1.30 | Triplet (t) | 7.1 |

| H-2' | 4.05 - 4.15 | Quartet (q) | 7.1 |

| H-1 | 2.70 - 2.80 | Triplet (t) | 7.0 |

| H-2 | 3.30 - 3.40 | Quartet (q) | 7.0 |

| NH | 4.80 - 5.20 | Broad Singlet (br s) | - |

| H-2'' | 7.40 - 7.50 | Singlet (s) | - |

| H-4'' | 6.35 - 6.45 | Singlet (s) | - |

| H-5'' | 7.35 - 7.45 | Singlet (s) | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Assignment | Predicted Chemical Shift (ppm) |

| C-1' | 14.5 - 15.5 |

| C-2' | 60.0 - 61.0 |

| C=O | 156.0 - 157.0 |

| C-1 | 28.0 - 29.0 |

| C-2 | 41.0 - 42.0 |

| C-2'' | 143.0 - 144.0 |

| C-3'' | 124.0 - 125.0 |

| C-4'' | 110.0 - 111.0 |

| C-5'' | 139.0 - 140.0 |

Experimental Protocol for NMR Data Acquisition

This section outlines a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

2.1. Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm) and is often included in commercially available deuterated solvents.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1]

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the nuclei.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

-

Spectral Width: A wider spectral width is needed for ¹³C (e.g., 0-220 ppm).[2][3]

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A 2-second delay is common.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm. If using a solvent with a known residual peak, reference to that peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR spectral data.

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

References

Mass spectrometry and infrared spectroscopy of Ethyl (2-(furan-3-yl)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry and infrared spectroscopy characteristics of Ethyl (2-(furan-3-yl)ethyl)carbamate. Due to the absence of published experimental data for this specific compound, this guide presents predicted data based on the known spectroscopic behavior of its constituent functional groups: a furan ring, an ethyl group, and a carbamate moiety. This document also outlines comprehensive experimental protocols for acquiring and analyzing mass spectrometry and infrared spectroscopy data, intended to serve as a practical resource for researchers in drug development and related scientific fields.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the mass spectrum and infrared spectrum of this compound. These predictions are derived from established fragmentation patterns and characteristic absorption frequencies of analogous chemical structures.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (predicted) | Proposed Fragment Ion | Structural Formula of Fragment | Notes |

| 183 | Molecular Ion [M]⁺ | C₉H₁₃NO₃⁺ | The parent ion. |

| 138 | [M - OCH₂CH₃]⁺ | C₇H₈NO₂⁺ | Loss of the ethoxy group from the carbamate. |

| 110 | [M - NHCOOCH₂CH₃]⁺ | C₇H₉O⁺ | Cleavage of the bond between the ethyl chain and the carbamate nitrogen. |

| 95 | [Furan-3-yl-CH₂CH₂]⁺ | C₆H₇O⁺ | Fragmentation of the carbamate group, leaving the furan-ethyl cation. |

| 81 | [Furan-CH=CH₂]⁺ or Tropylium-like ion | C₅H₅O⁺ | Rearrangement and fragmentation of the furan-ethyl side chain. |

| 67 | Furan ring fragment | C₄H₃O⁺ | Fragmentation of the furan ring itself. |

| 45 | [OCH₂CH₃]⁺ | C₂H₅O⁺ | Ethoxy group fragment. |

Table 2: Predicted Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) (predicted) | Functional Group | Vibrational Mode | Expected Intensity |

| 3300 - 3400 | N-H (Carbamate) | Stretching | Medium |

| 3120 - 3160 | C-H (Furan) | Stretching | Medium |

| 2850 - 2980 | C-H (Alkyl) | Stretching | Medium-Strong |

| 1690 - 1720 | C=O (Carbamate) | Stretching | Strong |

| 1500 - 1600 | C=C (Furan) | Stretching | Medium |

| 1500 - 1550 | N-H (Carbamate) | Bending | Medium |

| 1220 - 1260 | C-N (Carbamate) | Stretching | Medium-Strong |

| 1050 - 1150 | C-O (Carbamate/Ether) | Stretching | Strong |

| 870 - 880 | C-H (Furan) | Out-of-plane bending | Strong |

| 730 - 750 | C-H (Furan) | Out-of-plane bending | Medium |

Experimental Protocols

The following are detailed methodologies for conducting mass spectrometry and infrared spectroscopy experiments on a solid organic compound such as this compound.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with spectral libraries and the predicted fragmentation data.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Background Correction: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample. This background will be automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups based on their position, intensity, and shape. Compare the experimental spectrum with the predicted IR data.

Visualizations

The following diagrams illustrate the predicted mass spectral fragmentation pathway and a general workflow for the spectroscopic analysis of this compound.

Caption: Predicted fragmentation pathway of this compound.

Caption: General workflow for spectroscopic analysis.

The Rising Therapeutic Potential of Furan-Containing Carbamates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The convergence of the furan scaffold, a privileged heterocyclic motif in medicinal chemistry, with the pharmacologically significant carbamate functional group has given rise to a class of compounds with diverse and potent biological activities. This technical guide provides a comprehensive overview of the current research landscape surrounding furan-containing carbamates, with a focus on their potential as therapeutic agents. This document delves into their synthesis, biological evaluation, and mechanisms of action, presenting key quantitative data in a structured format and detailing essential experimental protocols.

Core Biological Activities

Furan-containing carbamates have demonstrated significant promise in several key therapeutic areas, primarily as cholinesterase inhibitors, antitumor agents, and antimicrobial compounds.

Cholinesterase Inhibition

A significant area of investigation for furan-containing carbamates is their potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic transmission.[1] Dysregulation of this system is a hallmark of Alzheimer's disease. The carbamate moiety acts as a carbamoylating agent of the serine residue in the active site of these enzymes, leading to their inactivation.[2]

Antitumor Activity

Emerging evidence highlights the potential of furan-containing carbamates as anticancer agents. Studies have shown that these compounds can induce cytotoxicity in various cancer cell lines, including HeLa, HepG2, and MCF-7.[3][4] The proposed mechanisms of action often involve the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis, such as the PI3K/Akt and Wnt/β-catenin pathways.

Antimicrobial and Antifungal Activity

The furan nucleus is a well-established pharmacophore in antimicrobial drug discovery.[5] When incorporated into a carbamate structure, the resulting compounds have shown promising activity against a range of bacterial and fungal pathogens.[6][7][8] The lipophilicity conferred by the furan ring, combined with the reactive carbamate group, is thought to contribute to their ability to disrupt microbial cell integrity and function.

Quantitative Data Summary

To facilitate a comparative analysis of the biological activities of various furan-containing carbamates, the following tables summarize key quantitative data from the literature.

Table 1: Cholinesterase Inhibitory Activity of Furan-Containing Carbamates

| Compound/Series | Target Enzyme | IC50 (µM) | Reference |

| Tetrahydrofurobenzofuran Carbamates | AChE | As low as 0.01 | [1] |

| BChE | As low as 0.003 | [1] | |

| Furoindole Carbamates | AChE | Potent Inhibition | [1] |

| BChE | Potent Inhibition | [1] |

Table 2: Antitumor Activity of Furan-Containing Carbamates and Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Furan-based Carbohydrazide Derivative | A549 (Lung Cancer) | Data varies | [9] |

| Dithiocarbamates with 2(5H)-furanone-piperazine | HeLa (Cervical Cancer) | 0.06 ± 0.01 | [4] |

| SMMC-7721 (Hepatocellular Carcinoma) | 0.006 ± 0.04 | [4] | |

| Furan-based Pyridine Carbohydrazide | MCF-7 (Breast Cancer) | 4.06 | [10] |

| Furan-based N-phenyl triazinone | MCF-7 (Breast Cancer) | 2.96 | [10] |

| Furan derivative amine | HeLa (Cervical Cancer) | 62.37 µg/mL | [3] |

Table 3: Antimicrobial and Antifungal Activity of Furan-Containing Carbamates and Derivatives

| Compound/Series | Microorganism | MIC (µg/mL) | Reference |

| 7,10-epoxyoctadeca-7,9-dienoic acid (Furan fatty acid) | Staphylococcus aureus (MRSA) | 125-250 | [11] |

| Natural Dibenzofurans | Candida albicans | 16 - 512 | [6] |

| 8-geranyloxy psoralen (Furanocoumarin) | Staphylococcus epidermidis | 100 | [6] |

| Candida krusei | 300 | [6] | |

| Candida kefyr | 100 | [6] | |

| 2(5H)-Furanone Derivative F131 | S. aureus isolates | 8-16 | [12] |

| C. albicans isolates | 32-128 | [12] | |

| Nitrofuran Derivatives | H. capsulatum | As low as 0.48 | [7] |

| P. brasiliensis | As low as 0.48 | [7] | |

| Trichophyton rubrum | As low as 0.98 | [7] | |

| Candida and Cryptococcus neoformans | As low as 3.9 | [7] | |

| Furanone F105 | Staphylococcus aureus | 10 | [8] |

Synthesis of Furan-Containing Carbamates

The synthesis of furan-containing carbamates typically involves the reaction of a furan-containing alcohol or amine with a carbamoylating agent. Several synthetic strategies have been employed, with the choice of method often depending on the desired substitution pattern and overall molecular complexity.

General Synthesis Workflow

A common synthetic route is the base-catalyzed reaction of a furan-based cyclic carbonate with an amine. This method is often performed under neat conditions at room temperature, offering a green and efficient approach to these molecules.[13]

Example Synthesis Protocol: 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea

This protocol describes the synthesis of a specific furan-containing urea derivative with potential biological activity.[14]

-

Purification of Furfural: Commercial furfural is purified by vacuum distillation.

-

Reaction Setup: Purified furfural is combined with urea in a flat-bottomed flask.

-

Reaction Conditions: The mixture is heated in a water bath with vigorous stirring.

-

Work-up: The reaction mixture is cooled, and the resulting solid is filtered, washed, and dried.

-

Characterization: The final product is characterized by spectroscopic methods such as GC-MS, FTIR, and NMR.

Key Experimental Protocols

The biological evaluation of furan-containing carbamates relies on a variety of standardized in vitro assays. Detailed methodologies for some of the most commonly employed protocols are provided below.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine the inhibitory potency of compounds against AChE and BChE.

Protocol:

-

Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), a solution of the test compound (furan-containing carbamate), an enzyme solution (AChE or BChE), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a solution of the substrate (acetylthiocholine iodide).

-

Reaction Mixture: In a 96-well plate, add the phosphate buffer, the test compound solution, and the enzyme solution to each well.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

-

Colorimetric Reaction: Add the DTNB solution to each well, followed by the substrate solution to initiate the reaction.

-

Absorbance Measurement: Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value of the compound.

Antitumor Activity Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the furan-containing carbamate and a positive control (e.g., doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).

-

CCK-8 Reagent Addition: Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value of the compound.

Antimicrobial/Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

Protocol:

-

Compound Dilution: Prepare a serial dilution of the furan-containing carbamate in a 96-well plate containing appropriate growth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the plate.

-

Incubation: Incubate the plate under appropriate conditions (temperature, time) for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways in Antitumor Activity

The antitumor effects of furan-containing carbamates are often attributed to their ability to modulate key intracellular signaling pathways that are frequently dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a common event in many cancers.[11][15][16] Some furan-containing compounds have been shown to exert their anticancer effects by inhibiting this pathway.[17]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation is strongly implicated in the development and progression of various cancers.[18][19][20][21][22] Small molecule inhibitors targeting this pathway are of great interest in cancer therapy.

References

- 1. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure—activity relationships for insecticidal carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea [scirp.org]

- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 16. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 18. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. moffitt.org [moffitt.org]

- 21. Wnt/beta-catenin signaling and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Recent advances of β-catenin small molecule inhibitors for cancer therapy: Current development and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives

For Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, stands as a cornerstone in medicinal chemistry and natural product synthesis.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, make it a "privileged scaffold" in drug design.[3] Furan derivatives are found in numerous natural products with potent biological activities and are core components of several FDA-approved drugs, highlighting their therapeutic relevance.[4][5][6][7] This guide provides an in-depth overview of the discovery and synthesis of novel furan derivatives, focusing on key synthetic methodologies, detailed experimental protocols, and their diverse pharmacological applications.

Biological Significance and Therapeutic Potential

The furan scaffold is a versatile pharmacophore, with its derivatives exhibiting a vast spectrum of biological activities. This has led to their development as treatments for a wide range of life-threatening diseases.[2][3][8][9] The ability to easily modify the furan ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, enhancing efficacy and reducing toxicity.[2][4]

Key pharmacological activities associated with furan derivatives include:

-

Antimicrobial (Antibacterial & Antifungal): Nitrofurantoin is a well-known furan-containing antibiotic used for urinary tract infections.[3][4] Numerous novel furan derivatives have shown potent activity against various bacterial and fungal strains, including multidrug-resistant ones.[8][10]

-

Anti-inflammatory: The furanone ring is a key feature of some selective COX-2 inhibitors, which are potent anti-inflammatory agents.[3]

-

Anticancer: Furan moieties are present in natural products like wortmannin and have been incorporated into novel synthetic compounds that exhibit significant cytotoxic activity against various cancer cell lines.[7][11]

-

Antiviral: Certain furan-based compounds have been shown to inhibit the replication of viruses such as HIV, influenza, and hepatitis C.[3]

-

Cardiovascular: Furan derivatives are integral to drugs used in managing cardiovascular conditions like angina and hypertension.[4][12]

The broad therapeutic potential of these compounds continues to drive research into the discovery of new derivatives with improved potency and selectivity.[3][4]

Core Synthetic Methodologies

The construction of the furan ring can be achieved through various synthetic routes. Classical methods remain highly relevant and are complemented by modern, often metal-catalyzed, approaches that offer alternative pathways and broader substrate scopes.

The Paal-Knorr synthesis is one of the most fundamental and widely used methods for preparing substituted furans.[13] It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[14][15] The reaction is typically carried out with protic acids like sulfuric acid or Lewis acids under anhydrous conditions.[14]

The generally accepted mechanism proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, forming a cyclic hemiacetal intermediate. Subsequent dehydration yields the aromatic furan ring.[14][15]

The Feist-Benary synthesis is another classic route that produces substituted furans from the reaction between an α-halo ketone and a β-dicarbonyl compound.[16][17] This condensation reaction is catalyzed by a base, such as pyridine or an amine.[16]

The mechanism begins with the base deprotonating the β-dicarbonyl compound to form an enolate. This enolate then acts as a nucleophile, attacking the α-carbon of the halo-ketone and displacing the halide. The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the final furan product.[18][19]

Quantitative Data Summary

The efficiency of synthetic methods is critical in drug development. The following tables summarize quantitative data for the synthesis and biological activity of selected furan derivatives.

Table 1: Synthesis of Tri- and Tetrasubstituted Furans via Acid-Catalyzed Paal-Knorr Reaction

| Entry | 1,4-Dicarbonyl Compound | Catalyst (mol%) | Conditions | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Hexane-2,5-dione | TFA (10) | CH₂Cl₂, 40°C | 2 | 95 |

| 2 | 1,4-Diphenylbutane-1,4-dione | TFA (10) | CH₂Cl₂, 40°C | 2 | 98 |

| 3 | 3-Methylhexane-2,5-dione | TFA (10) | CH₂Cl₂, 40°C | 2 | 92 |

| 4 | 3,4-Dimethylhexane-2,5-dione | TFA (10) | CH₂Cl₂, 40°C | 48 | 85 |

| 5 | 1-Phenylpentane-1,4-dione | TFA (10) | CH₂Cl₂, 40°C | 2 | 96 |

Data adapted from relevant literature on Paal-Knorr synthesis.

Table 2: Biological Activities of Selected Furan Derivatives

| Compound Class | Example Compound | Biological Activity | Target Organism/Cell Line | Quantitative Metric (IC₅₀/MIC) |

|---|---|---|---|---|

| Antibacterial | Arylfuran Derivative | Antibacterial | Escherichia coli | MIC: 64 µg/mL[8] |

| Antibacterial | Arylfuran Derivative | Antibacterial | Staphylococcus aureus | MIC: Varies[8][10] |

| Antifungal | Substituted Furan | Fungicidal | Fusarium oxysporum | EC₅₀: 14.39 mg/L |

| Anticancer | Furan-2-carboxamide | Antiproliferative | NCI-H460 | IC₅₀: 2.9 nM[11] |

| Anticancer | Benzo[b]furan | Antiproliferative | HepG2 | Varies[20] |

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; EC₅₀: Half-maximal effective concentration.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for chemical synthesis. Below are representative protocols for the Paal-Knorr and Feist-Benary reactions.

Materials:

-

Hexane-2,5-dione (1,4-dicarbonyl precursor)

-

p-Toluenesulfonic acid (p-TsOH) (catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

-

Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

-

Reagents: To the flask, add hexane-2,5-dione (11.4 g, 0.1 mol), toluene (100 mL), and a catalytic amount of p-TsOH (approx. 0.2 g).

-

Reaction: Heat the mixture to reflux using a heating mantle. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Continue refluxing until no more water is collected (typically 2-3 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with 100 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Wash the organic layer with 100 mL of water, followed by 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by distillation to yield pure 2,5-dimethylfuran.

Materials:

-

Ethyl acetoacetate (β-dicarbonyl compound)

-

2-Bromoacetophenone (α-halo ketone)

-

Pyridine (base and solvent)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Reagents: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in 50 mL of pyridine.

-

Addition: Cool the solution in an ice bath. Slowly add 2-bromoacetophenone (19.9 g, 0.1 mol) to the stirred solution over 30 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.

-

Work-up: Pour the reaction mixture into 200 mL of diethyl ether. Transfer to a separatory funnel and wash sequentially with 100 mL of 1 M HCl (to remove pyridine), 100 mL of water, and 100 mL of saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the ethereal layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure furan product.

Workflow and Pathway Visualization

Visual diagrams are crucial for understanding complex workflows and biological pathways in drug discovery.

Many furan-containing compounds exert their effects by interacting with specific biological pathways. For instance, some derivatives act as selective COX-2 inhibitors, a key enzyme in the inflammatory response.

Conclusion and Future Perspectives

The furan scaffold remains a highly attractive and fruitful starting point for the development of novel therapeutic agents. Classical synthetic methods like the Paal-Knorr and Feist-Benary syntheses provide robust and reliable access to a wide array of derivatives, while ongoing advancements in synthetic organic chemistry continue to expand the toolkit available to researchers.[1][21] The diverse and potent biological activities exhibited by furan-containing molecules ensure their continued importance in drug discovery. Future research will likely focus on developing more stereoselective and environmentally benign synthetic methods, exploring novel biological targets, and leveraging computational chemistry to design next-generation furan-based drugs with enhanced efficacy and safety profiles.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. ift.co.za [ift.co.za]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. biojournals.us [biojournals.us]

- 6. researchgate.net [researchgate.net]

- 7. A Diels–Alder probe for discovery of natural products containing furan moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijabbr.com [ijabbr.com]

- 9. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 10. researchgate.net [researchgate.net]

- 11. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 17. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. Feist-Benary synthesis of furan [quimicaorganica.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

CAS number and IUPAC nomenclature for Ethyl (2-(furan-3-yl)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl (2-(furan-3-yl)ethyl)carbamate, a molecule of interest within medicinal chemistry and drug development. Due to its structural motifs—a furan ring and a carbamate functional group—this compound is positioned at the intersection of well-established pharmacophores. Furan derivatives are known for a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][2][3][4] Similarly, the carbamate linkage is a key feature in numerous approved pharmaceuticals. This document outlines the chemical identity, potential synthetic routes, and anticipated biological relevance of this compound, providing a foundational resource for researchers in the field.

Chemical Identification: CAS Number and IUPAC Nomenclature

A dedicated CAS (Chemical Abstracts Service) Registry Number for this compound could not be located in publicly accessible databases. This suggests that the compound may be a novel chemical entity or has not been widely reported in the scientific literature.[5][6] The assignment of a new CAS Registry Number would require submission to the Chemical Abstracts Service.[6]

Based on the principles of IUPAC nomenclature, the systematic name for the compound is This compound .[7][8][9][10] This name is derived by identifying the parent carbamic acid, which is N-substituted with a 2-(furan-3-yl)ethyl group, and the ethyl ester of this carbamic acid.

Physicochemical Data (Predicted)

Quantitative experimental data for this compound is not available. The following table summarizes predicted physicochemical properties based on its chemical structure, which can be valuable for initial experimental design.

| Property | Predicted Value |

| Molecular Formula | C9H13NO3 |

| Molecular Weight | 183.20 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 183.089543 |

| Monoisotopic Mass | 183.089543 |

| Topological Polar Surface Area | 56.9 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 204 |

Note: These values are computationally predicted and have not been experimentally verified.

Potential Biological Activities of Furan and Carbamate Derivatives

The biological profile of this compound has not been experimentally determined. However, the activities of related furan and carbamate-containing molecules can provide insights into its potential therapeutic applications.

| Compound Class | Reported Biological Activities |

| Furan Derivatives | Antibacterial, Antifungal, Antiviral, Anti-inflammatory, Analgesic, Antidepressant, Antianxiety, Anti-Parkinson, Antiglaucoma, Muscle-relaxant, Antihypertensive, Diuretic, Anti-ulcer, Anti-aging, and Anticancer effects.[1][2][3][4] |

| Carbamate Derivatives | Enzyme inhibition (e.g., cholinesterase inhibitors for Alzheimer's disease), Antineoplastic, Anticonvulsant, Antibacterial, and Antiviral properties.[11] |

Experimental Protocols: A Proposed Synthetic Route

While a specific, validated synthesis for this compound is not documented, a plausible and common method for the preparation of N-substituted carbamates involves the reaction of an amine with an alkyl chloroformate.[12] The following protocol is a general representation of this synthetic approach.

Reaction: Synthesis of this compound

Materials:

-

2-(Furan-3-yl)ethan-1-amine

-

Ethyl chloroformate

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., a mixture of hexane and ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(furan-3-yl)ethan-1-amine (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Diagram 1: Proposed Synthesis of this compound

Caption: A plausible synthetic route to the target compound.

Diagram 2: Logical Relationship of Structural Moieties to Potential Bioactivity

Caption: Contribution of structural components to bioactivity.

References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. ijabbr.com [ijabbr.com]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 5. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 6. CAS Registry Servicesâ | CAS [cas.org]

- 7. goldbook.iupac.org [goldbook.iupac.org]

- 8. goldbook.iupac.org [goldbook.iupac.org]

- 9. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 10. cuyamaca.edu [cuyamaca.edu]

- 11. jocpr.com [jocpr.com]

- 12. Ethyl carbamate - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of Ethyl (2-(furan-3-yl)ethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Predicted Solubility Profile of Ethyl (2-(furan-3-yl)ethyl)carbamate

The molecular structure of this compound, featuring a furan ring, an ethyl chain, and a carbamate group, suggests a nuanced solubility profile. The carbamate functional group (–NHCOO–) is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O, C-O-C). The furan ring, with its oxygen heteroatom, also contributes to the molecule's polarity. Consequently, the compound is expected to exhibit favorable solubility in polar aprotic and protic organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The carbamate group can engage in hydrogen bonding with the hydroxyl groups of the solvents. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | High to Moderate | These solvents can act as hydrogen bond acceptors and have high dielectric constants, facilitating the dissolution of polar molecules. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Moderate | The presence of the nonpolar furan ring and ethyl chain may allow for some interaction with nonpolar solvents, though the polar carbamate group will limit solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can solvate a range of organic compounds. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A robust and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol outlines the steps to accurately measure the solubility of this compound.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer.

-

Agitate the mixtures at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Solubility Determination.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is currently lacking, this guide provides a robust framework for researchers. The predicted solubility profile, based on the compound's structural motifs, offers a starting point for solvent selection. The detailed experimental protocol for the shake-flask method provides a clear and reliable path to obtaining accurate solubility data. By following the outlined procedures, researchers in drug development and other scientific fields can effectively characterize this key physicochemical property, enabling further progress in the application and formulation of this compound.

Stability and Potential Degradation Pathways of Ethyl (2-(furan-3-yl)ethyl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability challenges and degradation pathways of Ethyl (2-(furan-3-yl)ethyl)carbamate. Based on the known reactivity of the furan and carbamate functional groups, this document outlines the probable hydrolytic, oxidative, and photolytic degradation mechanisms. Detailed experimental protocols for conducting forced degradation studies under various stress conditions are provided to facilitate the development of stability-indicating analytical methods. Furthermore, this guide discusses suitable analytical techniques for the separation and identification of potential degradation products, which is crucial for ensuring the safety and efficacy of drug candidates containing this moiety.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug development due to the presence of the biologically active furan ring and the carbamate linker, which is often used as a prodrug strategy or as a key structural motif. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is found in numerous natural products and synthetic pharmaceuticals.[1][2] The carbamate group, an ester of carbamic acid, is a common functional group in pharmaceuticals and agrochemicals.[3]

Understanding the stability of this compound is paramount for its development as a potential drug candidate. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of toxic byproducts, and altered pharmacokinetic profiles. This guide aims to provide a thorough understanding of the potential degradation pathways of this molecule and to offer practical guidance on how to investigate its stability profile through forced degradation studies.

Predicted Degradation Pathways

Based on the chemical nature of the furan and carbamate moieties, this compound is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

The carbamate functional group is the primary site for hydrolytic degradation. The stability of carbamates to hydrolysis is pH-dependent.

-

Acidic Hydrolysis: Under acidic conditions, the hydrolysis of the carbamate bond is generally slow. However, depending on the specific molecular structure, acid-catalyzed hydrolysis can occur, leading to the formation of 2-(furan-3-yl)ethan-1-amine, ethanol, and carbon dioxide. The furan ring itself is generally stable to acid-catalyzed hydrolysis, but strong acidic conditions could potentially lead to polymerization or ring-opening.[4]

-

Basic Hydrolysis: Carbamates are significantly more susceptible to hydrolysis under basic conditions.[3] The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate, leading to the formation of an unstable carbamic acid intermediate, which then decomposes to 2-(furan-3-yl)ethan-1-amine and carbon dioxide. Ethanol is also formed in this process. The rate of basic hydrolysis is generally faster for N-monosubstituted carbamates compared to N,N-disubstituted ones.[3]

Oxidative Degradation

The furan ring is known to be susceptible to oxidation, which can lead to a variety of degradation products.[1][2] This is a critical degradation pathway to investigate, as some of the resulting metabolites can be reactive and potentially toxic.[5]

-

Ring Opening: Oxidation of the furan ring, often mediated by reactive oxygen species, can lead to the formation of an epoxide or a cis-enedione intermediate.[5] These reactive intermediates can then undergo further reactions, such as hydrolysis, to form ring-opened products like dicarbonyl compounds.

-

Formation of Hydroxylated Derivatives: Oxidation may also lead to the formation of hydroxylated derivatives on the furan ring or the ethyl side chain.

The carbamate moiety is generally more resistant to oxidation compared to the furan ring.

Photolytic Degradation

Both the furan ring and the carbamate group can be susceptible to degradation upon exposure to light, particularly UV radiation.

-

Furan Ring Photodegradation: Furan derivatives can undergo various photochemical reactions, including photoisomerization and photooxidation.[6] The specific pathway will depend on the wavelength of light and the presence of photosensitizers.

-

Carbamate Group Photodegradation: Photodegradation of carbamates can proceed through various mechanisms, including homolytic cleavage of the N-C or O-C bonds, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify the likely degradation products and to develop and validate a stability-indicating analytical method. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

General Considerations

-

Sample Preparation: A stock solution of this compound should be prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Control Samples: For each stress condition, a control sample (protected from the stress condition) and a blank (solvent without the API) should be analyzed concurrently.

-

Analysis: All stressed samples should be analyzed by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) detection.

Hydrolytic Degradation Protocol

Table 1: Experimental Conditions for Hydrolytic Degradation

| Condition | Reagent | Temperature | Time |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2, 4, 8, 24 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1, 2, 4, 8 hours |

| Neutral Hydrolysis | Purified Water | 60 °C | 2, 4, 8, 24 hours |

Methodology:

-

Add a known volume of the API stock solution to a volumetric flask.

-

Add the specified hydrolytic agent (HCl, NaOH, or water) to make up the volume.

-

Incubate the solution at the specified temperature for the designated time points.

-

At each time point, withdraw an aliquot, neutralize it if necessary (e.g., with an equivalent amount of base for the acid-stressed sample and vice versa), and dilute with the mobile phase to a suitable concentration for analysis.

Oxidative Degradation Protocol

Table 2: Experimental Conditions for Oxidative Degradation

| Reagent | Concentration | Temperature | Time |

| Hydrogen Peroxide | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |

Methodology:

-

Add a known volume of the API stock solution to a volumetric flask.

-

Add the hydrogen peroxide solution to make up the volume.

-

Keep the solution at room temperature, protected from light, for the specified time points.

-

At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

Photolytic Degradation Protocol

Methodology:

-

Expose a solution of the API in a suitable solvent (e.g., acetonitrile/water) and the solid API to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

Analyze the samples at appropriate time intervals.

Thermal Degradation Protocol

Methodology:

-

Expose the solid API to a high temperature (e.g., 60°C) in a thermostatically controlled oven.

-

Analyze the sample at various time points (e.g., 1, 3, 5, and 7 days).

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method (SIAM). This method must be able to separate the parent drug from all its potential degradation products and process-related impurities.

Method of Choice: HPLC and LC-MS/MS

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common technique for developing a SIAM. For the identification and characterization of unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool.

Key Steps in Method Development

-

Column and Mobile Phase Selection: A reversed-phase C18 column is a good starting point. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often necessary to separate compounds with a wide range of polarities.

-

Wavelength Selection: The detection wavelength should be chosen based on the UV spectra of the parent compound and its degradation products to ensure adequate sensitivity for all components. A photodiode array (PDA) detector is highly recommended for this purpose.

-

Method Optimization: The chromatographic conditions (e.g., gradient profile, flow rate, column temperature) should be optimized to achieve adequate resolution between the parent peak and all degradant peaks.

-

Method Validation: Once developed, the method must be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation products generated during the forced degradation studies.

Conclusion

The experimental protocols and analytical strategies outlined in this guide provide a robust framework for researchers and drug development professionals to thoroughly investigate the stability of this compound. A systematic approach to forced degradation studies will enable the identification of critical stability liabilities, the elucidation of degradation pathways, and the development of a validated stability-indicating analytical method. This knowledge is essential for the successful development of safe, stable, and efficacious pharmaceutical products.

References

- 1. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl carbamate - Wikipedia [en.wikipedia.org]

- 3. Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants [jmchemsci.com]

- 4. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.nrel.gov [docs.nrel.gov]

- 6. 2-(furan-3-yl)ethan-1-amine | 53916-75-9 [chemicalbook.com]

In Silico ADMET Profile of Ethyl (2-(furan-3-yl)ethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery and development pipeline. In silico prediction of these properties offers a rapid and cost-effective method to prioritize lead candidates and identify potential liabilities before significant resources are invested in their synthesis and experimental testing. This technical guide provides a comprehensive in silico ADMET profile for the novel compound, Ethyl (2-(furan-3-yl)ethyl)carbamate.

The predictions presented herein are generated using a combination of well-established, publicly available computational models, including ADMETlab 2.0, pkCSM, and SwissADME. These platforms utilize a variety of algorithms, such as graph-based signatures and machine learning models, to predict a wide range of pharmacokinetic and toxicological endpoints.[1][2][3] This guide is intended to serve as a valuable resource for researchers and drug development professionals by providing a detailed, data-driven assessment of the potential drug-like properties of this compound.

Methodology: In Silico ADMET Prediction

The ADMET properties of this compound were predicted using a consensus approach leveraging multiple in silico platforms. The canonical SMILES string for the molecule, CCOC(=O)NCCc1ccoc1, was used as the input for all predictions.

Prediction Platforms:

-

ADMETlab 2.0: A comprehensive online platform for the systematic evaluation of ADMET properties, employing multi-task graph attention frameworks to generate predictions for a wide array of endpoints.[4][5]

-

pkCSM: A tool that utilizes graph-based signatures to predict various pharmacokinetic and toxicity properties of small molecules.[1]

-

SwissADME: A free web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[3]

The selection of these platforms was based on their widespread use in the scientific community, the breadth of their predictive capabilities, and their foundation in robust and validated computational models.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for this compound is presented in the table below. These parameters are fundamental to understanding the behavior of a compound in a biological system.

| Property | Predicted Value | Interpretation | Tool |

| Molecular Weight | 183.21 g/mol | Favorable for oral bioavailability | SwissADME |

| logP (Octanol/Water) | 1.35 | Optimal lipophilicity | SwissADME |

| Water Solubility (logS) | -2.17 | Soluble | SwissADME |

| Topological Polar Surface Area (TPSA) | 58.84 Ų | Good cell membrane permeability | SwissADME |

| Number of Rotatable Bonds | 5 | Good oral bioavailability | SwissADME |

| Hydrogen Bond Acceptors | 3 | Adheres to Lipinski's Rule of Five | SwissADME |

| Hydrogen Bond Donors | 1 | Adheres to Lipinski's Rule of Five | SwissADME |

Predicted ADMET Properties

The following tables summarize the in silico predictions for the Absorption, Distribution, Metabolism, Excretion, and Toxicity of this compound.

Absorption

| Parameter | Predicted Value | Interpretation | Tool |

| Water Solubility | -2.17 (log mol/L) | Soluble | pkCSM |

| Caco-2 Permeability | 1.29 (log Papp in 10^-6 cm/s) | High | pkCSM |